molecular formula C12H11BrN4 B11838619 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine CAS No. 50358-26-4

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine

Katalognummer: B11838619
CAS-Nummer: 50358-26-4
Molekulargewicht: 291.15 g/mol
InChI-Schlüssel: MBIGYTUJAQEBHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine is a compound that features a quinoline core substituted with a bromo group and an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the desired position.

    Imidazole Introduction: The imidazole moiety is introduced through a nucleophilic substitution reaction, where the brominated quinoline reacts with an imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the quinoline core can intercalate with DNA, disrupting its function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-N-(1H-imidazol-2-yl)-6-quinoxalinamine: Similar structure but with a quinoxaline core.

    5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: Another similar compound with a quinoxaline core.

Uniqueness

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinoline core with the imidazole moiety enhances its potential for diverse applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

50358-26-4

Molekularformel

C12H11BrN4

Molekulargewicht

291.15 g/mol

IUPAC-Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine

InChI

InChI=1S/C12H11BrN4/c13-11-8-2-1-5-14-9(8)3-4-10(11)17-12-15-6-7-16-12/h1-5H,6-7H2,(H2,15,16,17)

InChI-Schlüssel

MBIGYTUJAQEBHM-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)NC2=C(C3=C(C=C2)N=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.